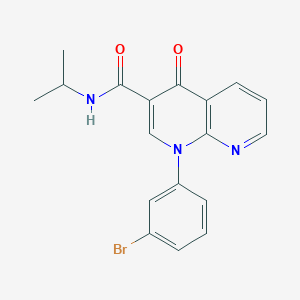
1-(3-bromophenyl)-N-isopropyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
描述
1-(3-bromophenyl)-N-isopropyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H16BrN3O2 and its molecular weight is 386.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromophenyl)-N-isopropyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H16BrN3O
- Molecular Weight : 386.24 g/mol
- CAS Number : 477251-79-9
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of substituted naphthyridine derivatives with appropriate reagents. For example, one method includes the use of potassium acetate in a solvent system involving N,N-dimethylformamide (DMF) and hexane under controlled temperature conditions .
Cytotoxicity
A study evaluated several substituted 1,8-naphthyridine derivatives for their cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with compound 15 showing the best activity among tested compounds . While specific data on this compound was not highlighted, it is likely that similar derivatives share comparable mechanisms of action.
Antioxidant Activity
In addition to cytotoxicity, some naphthyridine derivatives have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often assessed using in vitro assays that measure the ability to inhibit lipid peroxidation or reduce reactive oxygen species (ROS) levels .
Antimicrobial Activity
Research has shown that various naphthyridine derivatives exhibit antimicrobial properties. For instance, a study focusing on the antimicrobial evaluation of different derivatives found that certain compounds demonstrated significant inhibition against common pathogens. The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their potential as therapeutic agents against bacterial infections .
Case Study 1: Synthesis and Evaluation of Naphthyridine Derivatives
A series of substituted naphthyridine derivatives were synthesized and evaluated for their biological activities. Among them, compounds with specific substitutions showed enhanced cytotoxicity against cancer cell lines and were further investigated for their mechanism of action. This study highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Antioxidant and Cytotoxic Activities
In another study, a range of naphthyridine derivatives was tested for both antioxidant and cytotoxic activities. The findings suggested a correlation between antioxidant capacity and cytotoxic effects in certain compounds, indicating that the presence of specific functional groups could enhance both activities simultaneously .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H16BrN3O |
| Molecular Weight | 386.24 g/mol |
| CAS Number | 477251-79-9 |
| Cytotoxicity | Significant activity against EAC cells |
| Antioxidant Activity | Positive correlation with structural modifications |
| Antimicrobial Activity | Effective against various pathogens (specific MIC values not provided) |
属性
IUPAC Name |
1-(3-bromophenyl)-4-oxo-N-propan-2-yl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-11(2)21-18(24)15-10-22(13-6-3-5-12(19)9-13)17-14(16(15)23)7-4-8-20-17/h3-11H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSFOXRIOGEQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














